S65487

Description

Propriétés

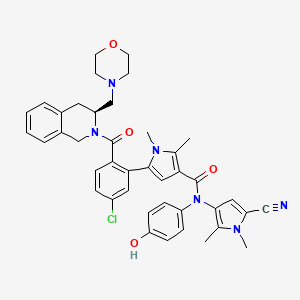

IUPAC Name |

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41ClN6O4/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3/t33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWQLOUMFCVJD-XIFFEERXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S65487: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical development of S65487, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for the treatment of Acute Myeloid Leukemia (AML). This compound is a prodrug of S55746 and has been investigated as both a monotherapy and in combination with other agents.

Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound functions as a targeted inhibitor of BCL-2, a key anti-apoptotic protein frequently overexpressed in AML blasts.[1][2] The overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis), contributing to their survival and proliferation.[3]

This compound, through its active form S55746, binds with high affinity to the BH3-binding groove of the BCL-2 protein.[2][4] This binding displaces pro-apoptotic proteins, such as BIM, from BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which are effector proteins that oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.

A key feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity is significant because inhibition of BCL-XL is associated with on-target toxicity, specifically thrombocytopenia. By sparing BCL-XL, this compound is designed to have a more favorable safety profile.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated the potent and selective activity of this compound and its active form, S55746, in various hematological cancer cell lines, including AML.

S55746, the active metabolite of this compound, has shown potent cytotoxic activity in the low nanomolar range in a panel of hematological cancer cell lines. The mechanism of cell death has been confirmed to be BAX/BAK-dependent apoptosis.

| Cell Line | Cancer Type | S55746 IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 | |

| H146 | Small Cell Lung Cancer | 1700 | |

| THP-1 | Acute Myeloid Leukemia | Not explicitly stated, but dependence on BAX/BAK confirmed |

Note: A comprehensive table of IC50 values for this compound/S55746 across a broad panel of AML cell lines with diverse mutational profiles is not yet publicly available.

An important finding from preclinical research is the activity of this compound against BCL-2 mutations that confer resistance to the first-generation BCL-2 inhibitor, venetoclax. Specifically, this compound has demonstrated activity against the G101V and D103Y mutations.

In Vivo Efficacy

In vivo studies using xenograft models of hematological malignancies have shown significant anti-tumor activity of this compound. In a BCL-2-dependent RS4;11 tumor model, a single intravenous administration of this compound resulted in complete tumor regression. Furthermore, strong and persistent tumor regression was observed in xenograft models of lymphoid malignancies with weekly intravenous administration. Promisingly, these anti-tumor effects were also confirmed in a panel of AML patient-derived xenograft (PDX) models.

Synergistic Activity with Azacitidine

Preclinical data has indicated a promising synergistic anti-tumor effect when this compound is combined with the hypomethylating agent azacitidine in in vitro AML models. This synergy provides the rationale for the ongoing clinical investigation of this combination in AML patients.

Clinical Development in AML

This compound has been evaluated in clinical trials for patients with relapsed or refractory AML.

Monotherapy Trial (NCT03755154)

A Phase 1, open-label, non-randomized, multicenter study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound as a single agent in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, Multiple Myeloma, or Chronic Lymphocytic Leukemia.

However, this study was prematurely terminated on March 14, 2023, for strategic reasons due to limited efficacy observed with monotherapy. It is important to note that this decision was not based on any safety concerns. Specific quantitative results from this trial are not publicly available.

Combination Trial with Azacitidine (NCT04742101)

Based on the strong preclinical rationale for synergy, a Phase 1/2, open-label, multicenter study is evaluating the safety, pharmacokinetics, and efficacy of this compound in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive treatment.

The Phase 1 portion of the study is a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of this compound in combination with azacitidine. The Phase 2 portion will further evaluate the efficacy and safety of the combination at the RP2D. As of the latest updates, this trial is ongoing, and results have not yet been publicly disclosed.

Signaling Pathway and Experimental Workflow Diagrams

References

S65487: A Technical Guide to Overcoming Apoptosis Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 itself being frequently overexpressed in various hematological malignancies. S65487, a prodrug of the potent and selective BCL-2 inhibitor S55746, represents a promising therapeutic strategy to counteract this survival mechanism. This technical guide provides an in-depth overview of the core mechanisms by which this compound overcomes apoptosis resistance, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction: The Challenge of Apoptosis Evasion in Cancer

Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Cancer cells, however, frequently develop mechanisms to evade this process, a key factor contributing to tumorigenesis and resistance to conventional therapies. One of the most prominent mechanisms of apoptosis evasion is the overexpression of anti-apoptotic proteins from the BCL-2 family.

The BCL-2 family consists of pro-apoptotic and anti-apoptotic proteins that engage in a delicate balance to control the permeabilization of the outer mitochondrial membrane. In many cancers, this balance is skewed towards survival due to the high expression of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1. These proteins sequester pro-apoptotic "BH3-only" proteins and effector proteins BAX and BAK, preventing the initiation of the apoptotic cascade.

This compound is an investigational small molecule that, upon conversion to its active form S55746, acts as a BH3 mimetic. It specifically targets the BH3-binding groove of BCL-2, disrupting its interaction with pro-apoptotic proteins and thereby restoring the cell's ability to undergo apoptosis.

Mechanism of Action: Restoring the Apoptotic Pathway

This compound is a prodrug that is metabolically converted to S55746. S55746 is a highly selective inhibitor of the anti-apoptotic protein BCL-2.[1] Its mechanism of action centers on restoring the intrinsic, or mitochondrial, pathway of apoptosis.

Selective Inhibition of BCL-2

S55746 functions as a BH3 mimetic, binding with high affinity to the hydrophobic groove on the BCL-2 protein.[2][3] This groove is the natural binding site for pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) and the effector proteins BAX and BAK. By occupying this groove, S55746 competitively inhibits the sequestration of these pro-apoptotic partners by BCL-2.[2][3]

Liberation of Pro-Apoptotic Effectors

The displacement of pro-apoptotic proteins from BCL-2 has two critical consequences:

-

Activation of BAX and BAK: Freed from inhibition, BAX and BAK can oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Release of Cytochrome c: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Caspase Cascade Activation

Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Overcoming Apoptosis Resistance: Preclinical Evidence

Preclinical studies on S55746, the active metabolite of this compound, have demonstrated its potent and selective activity in overcoming apoptosis resistance in various hematological cancer models.

Quantitative Data

The efficacy of S55746 has been quantified through various in vitro assays, highlighting its high affinity for BCL-2 and its potent cytotoxic effects in BCL-2-dependent cancer cell lines.

| Parameter | Target | Value | Assay Method | Reference |

| Binding Affinity (Ki) | BCL-2 | 1.3 nM | Fluorescence Polarization | |

| BCL-XL | ~91 - 520 nM | Fluorescence Polarization | ||

| MCL-1 | No significant binding | Fluorescence Polarization | ||

| BFL-1 | No significant binding | Fluorescence Polarization | ||

| Cell Viability (IC50) | RS4;11 (ALL) | 71.6 nM | CellTiter-Glo | |

| H146 (SCLC, BCL-XL dependent) | 1.7 µM | CellTiter-Glo | ||

| Apoptosis Induction (EC50) | Primary CLL cells (n=7) | 4.4 - 47.2 nM (4h) | Annexin V/PI Staining | |

| Primary MCL cells | 2.5 - 110 nM (24h) | Annexin V/PI Staining |

In Vivo Efficacy

In xenograft models of hematological malignancies, orally administered S55746 has shown significant anti-tumor activity.

| Model | Treatment | Outcome | Reference |

| RS4;11 (ALL) Xenograft | 25 and 100 mg/kg S55746 (single oral dose) | 11- and 28-fold increase in caspase-3 activity, respectively | |

| RS4;11 (ALL) Xenograft | 200 and 300 mg/kg S55746 (oral, 5x/week for 3 weeks) | Significant tumor growth inhibition |

Overcoming MCL-1-Mediated Resistance

A primary mechanism of resistance to BCL-2 inhibitors like venetoclax is the upregulation of other anti-apoptotic proteins, most notably MCL-1. While S55746 does not directly inhibit MCL-1, its high selectivity for BCL-2 makes it a rational combination partner for MCL-1 inhibitors to overcome this resistance mechanism. The dual inhibition of both BCL-2 and MCL-1 has been shown to be highly synergistic in inducing apoptosis in cancer cells that are dependent on both pathways for survival. This combination strategy effectively circumvents the compensatory upregulation of MCL-1, leading to a more profound and durable apoptotic response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in overcoming apoptosis resistance.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of S55746 to BCL-2 family proteins.

-

Principle: A fluorescently labeled peptide (e.g., from the BH3 domain of PUMA or BIM) that binds to the BCL-2 family protein is used. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

-

Protocol:

-

Prepare a reaction buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4).

-

In a 384-well black plate, add the recombinant BCL-2 family protein (e.g., BCL-2, BCL-XL, MCL-1) at a fixed concentration.

-

Add the fluorescently labeled BH3 peptide (e.g., Fluorescein-PUMA) at a fixed concentration (e.g., 10 nM).

-

Add serial dilutions of S55746 or a control compound.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate Ki values from the IC50 values obtained from the competition binding curves.

-

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture.

-

Principle: The assay measures the amount of ATP, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well white-walled plate at a desired density and allow them to adhere (for adherent cells) or stabilize.

-

Treat cells with serial dilutions of this compound or control compounds for the desired time (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Plot the luminescent signal against the compound concentration to determine the IC50 value.

-

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with this compound or control compounds for the desired time.

-

Harvest cells (including any floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

-

Add PI to the cell suspension immediately before analysis.

-

Analyze the cells by flow cytometry.

-

This luminescent assay measures the activity of the executioner caspases-3 and -7.

-

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the cell viability assay.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a luminometer.

-

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the proteins of interest (e.g., PARP, caspase-3) and their cleaved fragments. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total PARP, cleaved PARP, total caspase-3, and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Conclusion

This compound, through its active metabolite S55746, is a potent and selective BCL-2 inhibitor that effectively overcomes apoptosis resistance in preclinical models of hematological malignancies. Its mechanism of action, centered on the specific disruption of the BCL-2-mediated sequestration of pro-apoptotic proteins, leads to the induction of the intrinsic apoptotic pathway. While resistance can emerge through the upregulation of other anti-apoptotic proteins like MCL-1, the high selectivity of S55746 makes it an ideal candidate for combination therapies with MCL-1 inhibitors to achieve a more comprehensive and durable anti-cancer response. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and similar targeted therapies aimed at exploiting the apoptotic vulnerabilities of cancer cells.

References

- 1. Venetoclax-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Combination Therapy of S65487 with Azacitidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of S65487, a potent and selective BCL-2 inhibitor, with the DNA methyltransferase inhibitor azacitidine, presents a promising therapeutic strategy for acute myeloid leukemia (AML).[1][2][3][4] Preclinical rationale supports this combination, as azacitidine-induced cellular stress and DNA hypomethylation are hypothesized to sensitize AML cells to BCL-2 inhibition, leading to synergistic apoptosis.[5] This document provides detailed application notes and experimental protocols for the preclinical and clinical investigation of this combination therapy.

This compound is an investigational BCL-2 inhibitor, and its combination with azacitidine is currently being evaluated in a Phase I/II clinical trial for adult patients with previously untreated AML who are not eligible for intensive treatment (NCT04742101).

Mechanism of Action

This compound: As a BCL-2 inhibitor, this compound selectively binds to the BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis, allowing programmed cell death to proceed in cancer cells that overexpress BCL-2 for their survival.

Azacitidine: Azacitidine is a hypomethylating agent that incorporates into DNA and RNA. Its primary anti-neoplastic effect is believed to be the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and re-expression of silenced tumor suppressor genes. Azacitidine can also induce cellular stress and apoptosis through its incorporation into RNA.

The synergistic effect of combining this compound with azacitidine is thought to arise from azacitidine's ability to "prime" cancer cells for apoptosis by upregulating pro-apoptotic BH3-only proteins like NOXA, thus lowering the threshold for BCL-2 inhibition to trigger cell death.

Preclinical Data

While specific preclinical data on the this compound and azacitidine combination is emerging from ongoing studies, data from studies using the BCL-2 inhibitor venetoclax (a compound with a similar mechanism of action) in combination with azacitidine provide a strong rationale for this therapeutic approach.

In Vitro Efficacy

The following table summarizes representative data from preclinical studies on the combination of a BCL-2 inhibitor (venetoclax) and azacitidine in AML cell lines.

| Cell Line | Treatment | IC50 (nM) | Apoptosis Rate (%) | Reference |

| MOLM-13 | Venetoclax | 10 | - | |

| Azacitidine | >1000 | - | ||

| Venetoclax + Azacitidine (1 µM) | 2 | 65 | ||

| MV4-11 | Venetoclax | 5 | - | |

| Azacitidine | >1000 | - | ||

| Venetoclax + Azacitidine (1 µM) | 1 | 72 |

Note: This data is illustrative and based on studies with venetoclax, not this compound. Researchers should generate specific data for the this compound and azacitidine combination.

In Vivo Efficacy

In xenograft models of AML, the combination of venetoclax and azacitidine has demonstrated significant tumor growth inhibition compared to either agent alone.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| MOLM-13 | Vehicle | 0 | - | |

| Venetoclax | 45 | Significant | ||

| Azacitidine | 30 | Moderate | ||

| Venetoclax + Azacitidine | 85 | Highly Significant |

Note: This data is illustrative and based on studies with venetoclax, not this compound. Researchers should generate specific data for the this compound and azacitidine combination in relevant AML xenograft models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and azacitidine, alone and in combination, on AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Azacitidine (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and azacitidine in culture medium.

-

Treat the cells with this compound alone, azacitidine alone, or the combination at various concentrations. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and azacitidine, alone and in combination.

Materials:

-

AML cell lines

-

This compound

-

Azacitidine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound, azacitidine, or the combination for 48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To assess the effect of the combination therapy on the expression of BCL-2 family proteins.

Materials:

-

AML cell lysates

-

Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-NOXA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescence detection reagents

Protocol:

-

Treat AML cells with this compound, azacitidine, or the combination for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound and azacitidine combination in a preclinical AML model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

AML cell line (e.g., MOLM-13)

-

This compound (formulated for in vivo administration)

-

Azacitidine (formulated for in vivo administration)

-

Calipers

Protocol:

-

Inject 5 x 10^6 MOLM-13 cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound, Azacitidine, this compound + Azacitidine).

-

Administer the treatments according to the established dosing schedule for each drug. The clinical trial NCT04742101 administers this compound intravenously and azacitidine subcutaneously or intravenously.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition for each treatment group.

Visualizations

Caption: Workflow for preclinical evaluation of this compound and azacitidine.

Caption: Mechanism of action for this compound and azacitidine combination.

References

Application Notes and Protocols for Preclinical Studies of S65487 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1] The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and overexpression of the pro-survival member BCL-2 is a known oncogenic driver in various hematological malignancies, including multiple myeloma.[1][2][3][4] By binding to the BH3 hydrophobic groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis. Preclinical evidence suggests that this compound induces apoptosis and inhibits proliferation in hematological cancer cell lines with IC50 values in the low nanomolar range. These application notes provide a framework for the preclinical evaluation of this compound in multiple myeloma, outlining key in vitro and in vivo experimental protocols.

Mechanism of Action of this compound

This compound is a BH3 mimetic that selectively targets the anti-apoptotic protein BCL-2. In multiple myeloma cells dependent on BCL-2 for survival, this compound disrupts the sequestration of pro-apoptotic proteins like BIM by BCL-2. This frees BIM to activate the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that executes the apoptotic program.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the preclinical activity of this compound in multiple myeloma cell lines. This data is structured for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Genetic Background | This compound IC50 (nM) | Dexamethasone IC50 (µM) | Bortezomib IC50 (nM) |

| MM.1S | t(4;14) | 25 | 0.5 | 5 |

| OPM-2 | t(4;14) | 30 | 0.8 | 7 |

| KMS-12-BM | t(11;14) | 5 | >10 | 15 |

| RPMI-8226 | - | 500 | 2 | 10 |

Table 2: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines (48h treatment)

| Cell Line | This compound Concentration (nM) | % Annexin V Positive Cells (Apoptosis) |

| MM.1S | 100 | 65% |

| OPM-2 | 100 | 60% |

| KMS-12-BM | 20 | 85% |

| RPMI-8226 | 1000 | 40% |

Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (OPM-2)

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | Daily | 0 | +2 |

| This compound (25 mg/kg) | Daily | 75 | -5 |

| Bortezomib (1 mg/kg) | Twice weekly | 60 | -8 |

| This compound + Bortezomib | Combination Schedule | 95 | -12 |

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of multiple myeloma cells by 50% (IC50).

-

Materials : Multiple myeloma cell lines, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, MTS or MTT reagent, plate reader.

-

Procedure :

-

Culture multiple myeloma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5,000-10,000 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the wells and incubate for 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

-

2. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

-

Materials : Multiple myeloma cells, 6-well plates, this compound, Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.

-

Procedure :

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

-

3. Western Blot Analysis

This protocol is used to detect changes in the expression of apoptosis-related proteins following this compound treatment.

-

Materials : Multiple myeloma cells, this compound, lysis buffer, primary antibodies (anti-BCL-2, anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin), secondary antibodies, SDS-PAGE equipment, Western blot imaging system.

-

Procedure :

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Protocol

4. Multiple Myeloma Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Materials : Immunocompromised mice (e.g., NOD/SCID), multiple myeloma cell line (e.g., OPM-2), Matrigel, this compound, vehicle control, calipers, analytical balance.

-

Procedure :

-

Subcutaneously inject a suspension of multiple myeloma cells and Matrigel into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer this compound (intravenously or by oral gavage) and vehicle control according to the planned dosing schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Disclaimer: These are generalized protocols and may require optimization based on the specific multiple myeloma cell lines and experimental conditions used. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. researchgate.net [researchgate.net]

- 2. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting S65487 instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with S65487 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your this compound stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by factors such as exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments to ensure reliable results.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can this be prevented?

Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. Consider the following troubleshooting steps:

-

Solvent Choice: Ensure the solvent is appropriate for long-term storage at the recommended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.

-

Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing this compound at a slightly lower concentration.

-

Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use. It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How do storage conditions affect the stability of this compound solutions?

Proper storage is crucial for maintaining the integrity of this compound. Stock solutions of this compound are typically recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use. Key factors that can impact stability during storage include temperature, light exposure, and air exposure.

Q4: Can the type of storage container impact my this compound solution?

Yes, the material of the storage container can affect the stability of the compound. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene tubes that are known to be inert is advisable.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of this compound Activity

Inconsistent results or a loss of activity can often be attributed to the degradation of this compound in solution.

Validation & Comparative

Next-Generation BCL-2 Inhibitor S65487 Demonstrates Superior Efficacy Against Venetoclax-Resistant Mutations

A comparative analysis of S65487 (sonrotoclax) and venetoclax reveals that this compound effectively overcomes resistance conferred by BCL-2 G101V and D103Y mutations, positioning it as a promising therapeutic for relapsed and refractory hematologic malignancies.

Researchers in the field of oncology are continually challenged by the emergence of drug resistance. In the context of B-cell lymphoma 2 (BCL-2) targeted therapies, the G101V and D103Y mutations have been identified as key drivers of resistance to the first-generation inhibitor, venetoclax.[1][2][3] A new investigational BCL-2 inhibitor, this compound (also known as sonrotoclax), has shown significant promise in overcoming this resistance.[1][4] This guide provides a detailed comparison of the efficacy of this compound and venetoclax against these mutations, supported by experimental data. This compound is a potent and selective BCL-2 inhibitor and a pro-drug of S55746.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of this compound in targeting BCL-2 with resistance mutations.

Table 1: Binding Affinity to BCL-2 Variants (SPR Assay)

| Compound | BCL-2 Variant | Binding Affinity (KD, nM) | Fold Change vs. Wild-Type |

| This compound (Sonrotoclax) | Wild-Type | 0.03 ± 0.01 | - |

| G101V | 0.13 ± 0.04 | ~4.3 | |

| D103Y | 0.23 ± 0.06 | ~7.7 | |

| Venetoclax | Wild-Type | 0.61 ± 0.12 | - |

| G101V | 10.8 ± 2.1 | ~17.7 | |

| D103Y | 36.6 ± 7.3 | ~60 |

Data from Liu et al., 2024.

Table 2: Inhibition of Cell Viability (CellTiter-Glo Assay) in RS4;11 Knock-in Cells

| Compound | Cell Line | IC50 (nM) |

| This compound (Sonrotoclax) | RS4;11 Parental | 1.2 ± 0.3 |

| RS4;11 G101V KI | 7.7 ± 1.5 | |

| Venetoclax | RS4;11 Parental | 6.5 ± 1.1 |

| RS4;11 G101V KI | 168 ± 25 |

Data from Liu et al., 2024.

Table 3: Disruption of BCL-2:BIM Complex (MSD Assay) in RS4;11 Knock-in Cells

| Compound | Cell Line | IC50 (nM) |

| This compound (Sonrotoclax) | RS4;11 G101V KI | 15.4 ± 3.2 |

| Venetoclax | RS4;11 G101V KI | 205 ± 41 |

Data from Liu et al., 2024.

Mechanism of Action and Resistance

The BCL-2 protein is a key regulator of apoptosis, or programmed cell death. It functions by sequestering pro-apoptotic proteins like BIM, thereby preventing them from initiating the apoptotic cascade. BCL-2 inhibitors, such as venetoclax and this compound, are BH3 mimetics that bind to the BH3 groove of BCL-2, displacing BIM and triggering apoptosis in cancer cells that overexpress BCL-2.

The G101V and D103Y mutations alter the conformation of the BH3 binding pocket, which hinders the binding of venetoclax. This compound, however, utilizes a novel binding mode within the P2 pocket of BCL-2, allowing it to maintain potent binding and inhibitory activity against these resistant mutants.

References

- 1. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

S65487: A Novel BCL-2 Inhibitor Explored in Acute Myeloid Leukemia

S65487 is an investigational intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. This novel agent has been evaluated in clinical trials for patients with hematological malignancies, including acute myeloid leukemia (AML). While it shares a target with the approved BCL-2 inhibitor venetoclax, its clinical development in the context of venetoclax resistance remains an area of active investigation.

This compound has been studied as both a monotherapy and in combination with other anti-leukemic agents.[1][2][3] Notably, a Phase I trial assessing this compound as a single agent in patients with relapsed or refractory AML, non-Hodgkin lymphoma, or multiple myeloma was prematurely terminated due to limited efficacy, although no significant safety concerns were raised.[4]

Further clinical evaluation has focused on combination therapy. A Phase I/II clinical trial was initiated to assess the safety, tolerability, and clinical activity of this compound in combination with the hypomethylating agent azacitidine for adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[5] This study aims to determine the recommended Phase II dose and evaluate the preliminary efficacy of the combination. Preclinical data suggested a synergistic anti-leukemic effect when combining a BCL-2 inhibitor with a hypomethylating agent, providing the rationale for this clinical investigation.

Mechanism of Action and Resistance

Like other BCL-2 inhibitors, this compound is designed to block the anti-apoptotic function of the BCL-2 protein. In many cancers, including AML, the overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis), contributing to their survival and proliferation. By inhibiting BCL-2, this compound aims to restore the natural process of apoptosis in malignant cells.

Resistance to BCL-2 inhibitors like venetoclax is a significant clinical challenge. A primary mechanism of resistance is the upregulation of other anti-apoptotic proteins from the BCL-2 family, particularly myeloid cell leukemia 1 (MCL-1). This upregulation can compensate for the inhibition of BCL-2, allowing cancer cells to survive.

Alternatives in Venetoclax-Resistant AML

The development of strategies to overcome venetoclax resistance is a key focus of current AML research. Several alternative therapeutic approaches are being explored:

-

Targeting MCL-1: Given its role in venetoclax resistance, MCL-1 has emerged as a critical therapeutic target. Various MCL-1 inhibitors are in clinical development.

-

STAT3 Degraders: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that can promote the expression of MCL-1. Preclinical studies have shown that STAT3 degraders, such as KT-333, can reduce STAT3 and MCL-1 levels, inducing apoptosis in venetoclax-resistant AML models.

-

Other Targeted Therapies: Depending on the specific molecular characteristics of a patient's leukemia, other targeted agents may be considered. These can include inhibitors of FLT3, IDH1, or IDH2, which are mutated in subsets of AML patients.

-

Novel Combinations: Research is ongoing to identify novel drug combinations that can re-sensitize AML cells to venetoclax or offer alternative mechanisms of action. This includes combining venetoclax with agents targeting different survival pathways.

Experimental Data and Protocols

At present, publicly available, peer-reviewed data specifically detailing the efficacy of this compound in venetoclax-resistant AML models is limited. The primary focus of published information revolves around the design and objectives of the clinical trials for this compound.

A typical preclinical experimental workflow to evaluate the efficacy of a compound like this compound in venetoclax-resistant AML would involve:

-

Generation of Venetoclax-Resistant Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11) are cultured with gradually increasing concentrations of venetoclax over an extended period to select for resistant populations.

-

In Vitro Efficacy Studies:

-

Cell Viability Assays: Venetoclax-resistant and parental (sensitive) cell lines are treated with a range of concentrations of this compound, venetoclax, and other comparators. Cell viability is measured using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assays: Apoptosis induction is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

In Vivo Xenograft Models:

-

Venetoclax-resistant AML cells are implanted into immunodeficient mice.

-

Once tumors are established, mice are treated with this compound, a vehicle control, and potentially other therapeutic agents.

-

Tumor growth is monitored over time, and overall survival is assessed.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCL-2 signaling pathway and a generalized experimental workflow for testing drug efficacy in AML models.

Caption: BCL-2 family protein interactions and the mechanism of BH3 mimetics.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Study of a New Intravenous Drug, Called this compound, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]

- 3. Phase I/II Trial of this compound Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

Navigating Resistance: A Comparative Guide to S65487 and Other BH3 Mimetics

For Researchers, Scientists, and Drug Development Professionals

The advent of BH3 mimetics, a class of targeted therapies that restore apoptosis in cancer cells, has marked a significant advancement in oncology. Venetoclax (ABT-199), a selective BCL-2 inhibitor, has shown remarkable efficacy in hematological malignancies. However, the emergence of resistance, often through mutations in the BCL-2 protein or upregulation of other anti-apoptotic family members, presents a critical clinical challenge. This guide provides a comparative analysis of S65487, a next-generation BCL-2 inhibitor, and other BH3 mimetics in the context of cross-resistance, supported by available preclinical data and detailed experimental methodologies.

This compound: A Potent Inhibitor of Venetoclax-Resistant BCL-2 Mutants

This compound (also known as VOB560) is a potent and selective second-generation BCL-2 inhibitor.[1] Preclinical studies have highlighted its significant activity against hematological cancer cell lines, with IC50 values in the low nanomolar range.[1] A key feature of this compound is its efficacy against clinically relevant BCL-2 mutations that confer resistance to venetoclax, such as G101V and D103Y.[1] This suggests that this compound may offer a therapeutic advantage in patients who have relapsed on or are refractory to venetoclax. While this compound binds to the same BH3-binding groove on BCL-2 as venetoclax, it reportedly does so with a different binding mode, which may underlie its activity against these resistant mutants.[1]

Comparative Analysis of BH3 Mimetics in Venetoclax-Resistant Models

Direct, head-to-head preclinical studies comparing this compound with a broad panel of other BH3 mimetics in various resistant cell lines are not extensively available in the public domain. However, by compiling data from multiple studies, we can construct a comparative landscape of the activity of established BH3 mimetics in the face of venetoclax resistance.

Table 1: Comparative in vitro Activity of BH3 Mimetics in AML Cell Lines

| Cell Line | Resistance Mechanism | Venetoclax IC50 (µM) | Navitoclax (ABT-263) IC50 (µM) | Obatoclax IC50 (µM) | MCL-1 Inhibitor (e.g., S63845) IC50 (µM) |

| MOLM-13 (Parental) | Sensitive | <0.1 | - | 0.004 - 0.16 | - |

| MV-4-11 (Parental) | Sensitive | <0.1 | - | 0.009 - 0.046 | - |

| OCI-AML3 (Parental) | Intermediate Resistance | 11 - 42 | - | 0.012 - 0.382 | - |

| Kasumi-1 (Parental) | Intermediate Resistance | 5.4 - 6.8 | - | 0.008 - 0.845 | - |

| OCI-AML2 (Ven-R) | Upregulation of MCL-1 | 15.2 | >10 | - | <0.1 |

| MV-4-11 (Ven-R) | Upregulation of MCL-1 & BCL-XL | 11.4 | >10 | - | <0.1 |

| MOLM-13 (Ven-R) | Upregulation of MCL-1 & BCL-XL | 15.4 | >10 | - | <0.1 |

Disclaimer: The IC50 values presented are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. "Ven-R" denotes venetoclax-resistant cell lines.

The data illustrates that resistance to venetoclax is often associated with the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL. This creates a dependency on these alternative survival pathways, rendering the cells cross-resistant to BCL-2 selective inhibitors but potentially sensitive to inhibitors of MCL-1 or dual BCL-2/BCL-XL inhibitors like navitoclax (though navitoclax can be limited by on-target toxicity to platelets due to BCL-XL inhibition).

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and resistance, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to study them.

Caption: The BCL-2 family signaling pathway and points of intervention for various BH3 mimetics.

Caption: A general experimental workflow for studying cross-resistance between BH3 mimetics.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the BH3 mimetics (e.g., this compound, venetoclax) for 24, 48, or 72 hours. Include a vehicle-only control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

2. Co-Immunoprecipitation (Co-IP)

-

Principle: Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and any proteins that are bound to it (the "prey").

-

Protocol:

-

Lyse cells treated with or without BH3 mimetics in a non-denaturing lysis buffer.

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-BCL-2) overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the bait (e.g., BCL-2) and potential prey proteins (e.g., BIM).

-

3. BH3 Profiling

-

Principle: This functional assay measures the "priming" of mitochondria for apoptosis. It assesses the ability of specific BH3 peptides to induce mitochondrial outer membrane permeabilization (MOMP) in digitonin-permeabilized cells.

-

Protocol:

-

Harvest and wash cells, then resuspend them in a mitochondrial assay buffer.

-

Permeabilize the cells with a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Add a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations to the permeabilized cells in a 96-well plate.

-

Incubate to allow for peptide-induced MOMP.

-

Assess MOMP by measuring the release of cytochrome c via flow cytometry or by measuring the loss of mitochondrial membrane potential using a fluorescent dye like JC-1.

-

Analyze the data to determine the sensitivity of the mitochondria to different BH3 peptides, which reflects the cell's dependence on specific anti-apoptotic proteins.

-

Conclusion

This compound represents a promising next-generation BCL-2 inhibitor with demonstrated activity against key venetoclax resistance mutations in preclinical models. While direct comparative data with other BH3 mimetics is still emerging, the available information suggests it could play a crucial role in overcoming acquired resistance to first-generation agents. The primary mechanisms of venetoclax resistance involve either on-target mutations in BCL-2 or the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, leading to a shift in cellular dependency. A thorough understanding of these resistance mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational development and application of novel BH3 mimetics and combination therapies to improve patient outcomes in hematological malignancies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and resistance profiles of this compound.

References

Predicting Response to S65487: A Comparative Guide to Biomarkers

For Researchers, Scientists, and Drug Development Professionals

S65487, a potent and selective BCL-2 inhibitor, represents a promising therapeutic strategy in hematological malignancies by promoting apoptosis in cancer cells.[1][2] The efficacy of BCL-2 inhibitors is intrinsically linked to the molecular wiring of the apoptotic pathway within tumor cells. Therefore, identifying robust biomarkers is paramount for patient stratification and predicting therapeutic response. This guide provides a comparative overview of potential biomarkers for predicting response to this compound, drawing parallels from the extensive research on the well-established BCL-2 inhibitor, venetoclax. Experimental data and detailed methodologies for key assays are presented to support their clinical investigation.

The BCL-2 Family: A Balancing Act of Survival and Death

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] A delicate balance between pro-survival (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) members dictates a cell's fate.[4] In many cancers, including Acute Myeloid Leukemia (AML), the overexpression of pro-survival proteins like BCL-2 allows malignant cells to evade apoptosis. This compound, like venetoclax, acts as a BH3 mimetic, binding to the BH3 groove of BCL-2 and preventing it from sequestering pro-apoptotic proteins, thereby triggering cell death.

Potential Biomarkers for Predicting Response

The landscape of predictive biomarkers for BCL-2 inhibitors can be broadly categorized into three areas: the expression levels of BCL-2 family proteins, the genetic landscape of the tumor, and functional assays that assess a cell's proximity to the apoptotic threshold.

BCL-2 Family Protein Expression

The relative expression levels of pro-survival and pro-apoptotic BCL-2 family members are critical determinants of sensitivity to BCL-2 inhibition.

| Biomarker Category | Specific Biomarker | Predicted Response to this compound | Rationale |

| Protein Expression | High BCL-2 Expression | Favorable | This compound directly targets BCL-2. High levels of the target protein suggest a dependency of the cancer cell on this survival pathway, a concept known as "BCL-2 addiction". |

| Low MCL-1 and/or BCL-xL Expression | Favorable | MCL-1 and BCL-xL are other pro-survival proteins that can compensate for BCL-2 inhibition, leading to resistance. Low expression of these proteins indicates a lower likelihood of this escape mechanism. | |

| High Ratio of Pro-apoptotic (e.g., BIM) to Pro-survival | Favorable | A higher level of pro-apoptotic proteins "primed" for action and sequestered by BCL-2 suggests that releasing them through BCL-2 inhibition will efficiently trigger apoptosis. The BCL-2/MCL-1 ratio has been proposed as a useful biomarker. | |

| Flow Cytometry Score | Mediators of apoptosis combinatorial score (MAC-Score) | Favorable | A flow cytometry-based score that integrates the protein expression of BCL-2, BCL-xL, and MCL-1 in leukemic stem cells has been shown to predict response to venetoclax/azacitidine with high positive predictive value. This approach could be highly relevant for this compound. |

Genetic Biomarkers

Specific gene mutations can influence the apoptotic pathway and, consequently, the response to BCL-2 inhibitors.

| Biomarker Category | Specific Biomarker | Predicted Response to this compound | Rationale |

| Gene Mutations | NPM1 mutations | Favorable | In AML, NPM1 mutations are often associated with higher BCL-2 expression and have been linked to favorable responses to venetoclax-based therapies. |

| IDH1/IDH2 mutations | Favorable | Mutations in IDH1 and IDH2 have been shown to increase dependence on BCL-2, thereby sensitizing AML cells to venetoclax. | |

| TP53 mutations | Unfavorable | TP53 is a critical tumor suppressor gene that can induce apoptosis. Mutations in TP53 are associated with resistance to various therapies, including venetoclax, and confer a poor prognosis. | |

| FLT3-ITD, RAS pathway mutations | Unfavorable | Activation of signaling pathways like FLT3 and RAS can promote the expression of other pro-survival proteins, such as MCL-1, leading to resistance to BCL-2 inhibition. |

Functional Biomarkers

Functional assays provide a dynamic assessment of a cell's apoptotic state.

| Biomarker Category | Specific Biomarker | Predicted Response to this compound | Rationale |

| Functional Assay | BH3 Profiling | Favorable (High Priming) | BH3 profiling measures the "apoptotic priming" of a cell by exposing permeabilized cells to a panel of BH3 peptides and measuring mitochondrial outer membrane permeabilization (MOMP). Cells that are highly primed are closer to the apoptotic threshold and are more sensitive to BCL-2 inhibitors. This technique can also identify dependencies on specific anti-apoptotic proteins. |

Comparison with Alternative Therapies

The choice of therapy for AML is increasingly guided by the molecular profile of the disease. This compound, in combination with agents like azacitidine, offers a targeted approach for patients who may not be suitable for intensive chemotherapy.

| Therapeutic Agent(s) | Mechanism of Action | Key Predictive Biomarkers |

| This compound + Azacitidine | BCL-2 inhibitor + Hypomethylating agent | High BCL-2, Low MCL-1/BCL-xL, NPM1 mut, IDH1/2 mut, High apoptotic priming (BH3 profiling) |

| Intensive Chemotherapy (e.g., 7+3) | DNA damaging agents (cytarabine and an anthracycline) | Favorable-risk cytogenetics and molecular markers (e.g., NPM1 mut without FLT3-ITD). |

| FLT3 Inhibitors (e.g., Gilteritinib) | Inhibits the FMS-like tyrosine kinase 3 receptor | FLT3 mutations (ITD or TKD). |

| IDH Inhibitors (e.g., Ivosidenib) | Inhibits mutant isocitrate dehydrogenase 1 or 2 | IDH1 or IDH2 mutations. |

| Menin Inhibitors (e.g., Revumenib) | Disrupts the interaction between menin and KMT2A | KMT2A rearrangements or NPM1 mutations. |

Experimental Protocols

BCL-2 Family Protein Expression by Flow Cytometry

Objective: To quantify the intracellular expression of BCL-2, BCL-xL, and MCL-1 in leukemia cells.

Methodology:

-

Cell Preparation: Isolate mononuclear cells from bone marrow aspirate or peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify the leukemic population (e.g., CD45, CD34, CD117, CD33).

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™) to allow intracellular antibody access.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies specific for BCL-2, BCL-xL, and MCL-1.

-

Data Acquisition: Acquire data on a multi-parameter flow cytometer.

-

Analysis: Gate on the leukemic cell population and quantify the mean fluorescence intensity (MFI) for each of the BCL-2 family proteins. The MAC-Score can be calculated based on the relative MFI values.

BH3 Profiling

Objective: To measure the apoptotic priming of cancer cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Permeabilization: Gently permeabilize the cell membrane with a mild detergent like digitonin, leaving the mitochondrial outer membrane intact.

-

Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, PUMA, BAD) at various concentrations in a 96-well or 384-well plate format.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by detecting the release of cytochrome c from the mitochondria. This can be done using two main methods:

-

Flow Cytometry: Stain for intracellular cytochrome c. A decrease in the cytochrome c signal indicates its release into the cytosol.

-

Plate-based JC-1 Assay: Use the JC-1 dye, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm after mitochondrial depolarization (green fluorescence). A shift from red to green fluorescence indicates MOMP.

-

-

Data Analysis: Quantify the percentage of MOMP for each peptide at each concentration. Higher MOMP at lower peptide concentrations indicates greater apoptotic priming.

Conclusion

The development of this compound and other BCL-2 inhibitors marks a significant advancement in the treatment of hematological malignancies. The successful clinical implementation of these agents will be greatly enhanced by the use of predictive biomarkers. The expression patterns of BCL-2 family proteins, the presence of specific genetic mutations, and functional assessments of apoptotic priming are all promising avenues for patient stratification. While much of the current data is derived from studies on venetoclax, the shared mechanism of action strongly suggests the relevance of these biomarkers for predicting response to this compound. Further clinical validation of these biomarkers in the context of this compound treatment is crucial for realizing the full potential of this targeted therapy.

References

- 1. Venetoclax plus azacitidine in young patients with AML - Medical Conferences [conferences.medicom-publishers.com]

- 2. Case Study: Adding Venetoclax to Azacitidine for Patients With AML | Dana-Farber Cancer Institute [dana-farber.org]

- 3. ashpublications.org [ashpublications.org]

- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Validating the On-Target Effects of S65487 in Primary Patient Samples: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of S65487, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, in primary patient samples. This compound is a prodrug of S55746 and has been investigated in clinical trials for various hematological malignancies, including acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), and multiple myeloma (MM).[1] The primary mechanism of action for this compound is the inhibition of the anti-apoptotic protein BCL-2, which is often overexpressed in cancer cells, leading to their survival and proliferation.[1][2][3]

This document outlines key experimental protocols and presents comparative data from established BCL-2 inhibitors to offer a benchmark for evaluating the performance of this compound. While specific pharmacodynamic data from this compound clinical trials in primary patient samples are not yet extensively published, the exploratory objectives of these trials included monitoring the disruption of the BCL2/BIM complex to guide dose determination.[4]

Comparative Landscape of BCL-2 Family Inhibitors

This compound joins a class of therapeutics known as BH3 mimetics, which are designed to restore the natural process of apoptosis in cancer cells. A comparison with other notable BCL-2 family inhibitors is crucial for contextualizing its efficacy and selectivity.

| Inhibitor | Primary Target(s) | Development Stage/Status | Key Characteristics |

| This compound | BCL-2 | Investigational | A potent and selective intravenous BCL-2 inhibitor; a prodrug of S55746. |

| Venetoclax (ABT-199) | BCL-2 | Approved | The first FDA-approved selective BCL-2 inhibitor, widely used in hematological malignancies. |

| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | Investigational | A dual inhibitor of BCL-2 and BCL-xL, with on-target thrombocytopenia due to BCL-xL inhibition. |

| Obatoclax (GX15-070) | Pan-BCL-2 family | Investigational | A pan-inhibitor of BCL-2 family proteins, including MCL-1. |

Validating On-Target Effects: A Step-by-Step Approach

The following sections detail a robust workflow for validating the on-target effects of this compound in primary patient samples, with comparative data from venetoclax where available.

Target Engagement: Assessing BCL-2 Pathway Disruption

The initial step in validating a targeted therapy is to confirm that it engages its intended target. For this compound, this involves demonstrating the disruption of the interaction between BCL-2 and pro-apoptotic proteins like BIM.

Objective: To quantify the disruption of the BCL-2/BIM complex in primary patient leukemia cells following ex vivo treatment with this compound.

Methodology:

-

Isolate mononuclear cells from patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

-

Culture the primary cells in appropriate media and treat with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for a specified time (e.g., 4-6 hours).

-

Lyse the cells and perform immunoprecipitation using an antibody specific for BCL-2.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against BCL-2 and BIM.

-

Quantify the band intensities to determine the amount of BIM co-immunoprecipitated with BCL-2 in treated versus untreated samples.

Data Presentation: Expected Outcome of BCL-2/BIM Co-IP

| Treatment | BCL-2 (IP) | BIM (Co-IP) | % BCL-2/BIM Complex (Normalized to Vehicle) |

| Vehicle Control | 100% | 100% | 100% |

| This compound (10 nM) | 100% | 75% | 75% |

| This compound (100 nM) | 100% | 30% | 30% |

| This compound (1 µM) | 100% | 10% | 10% |

| Venetoclax (100 nM) | 100% | 25% | 25% |

Note: The above data are illustrative. Actual results will vary based on patient sample heterogeneity and experimental conditions.

Functional Consequence: Induction of Apoptosis

Demonstrating that target engagement leads to the desired biological outcome—apoptosis—is a critical validation step.

Objective: To quantify the percentage of apoptotic and necrotic cells in primary patient samples after treatment with this compound.

Methodology:

-

Isolate and culture primary patient cells as described previously.

-

Treat cells with a dose range of this compound, a positive control (e.g., venetoclax), and a vehicle control for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptosis Induction in Primary AML Samples

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 90 ± 5% | 5 ± 2% | 5 ± 3% |

| This compound (100 nM) | 45 ± 10% | 35 ± 8% | 20 ± 7% |

| Venetoclax (100 nM) | 40 ± 8% | 40 ± 10% | 20 ± 5% |

| Navitoclax (100 nM) | 35 ± 7% | 45 ± 9% | 20 ± 6% |

Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical responses observed with BCL-2 inhibitors.

Selectivity Profile: BH3 Profiling

BH3 profiling is a functional assay that assesses the mitochondrial apoptotic priming of cells and can reveal their dependence on specific anti-apoptotic BCL-2 family proteins.

Objective: To determine the specific BCL-2 family protein dependencies of primary patient cancer cells and how they are altered by this compound treatment.

Methodology:

-

Isolate primary patient cells.

-

Expose the cells to a panel of BH3 peptides that selectively antagonize different anti-apoptotic proteins (e.g., BAD for BCL-2/BCL-xL, HRK for BCL-xL, NOXA for MCL-1, and a pan-BCL-2 inhibitor peptide like BIM).

-

Permeabilize the cells and measure mitochondrial outer membrane permeabilization (MOMP) by detecting the release of cytochrome c or loss of mitochondrial membrane potential (e.g., using JC-1 dye) via flow cytometry or a plate reader.

-

A strong induction of MOMP by a specific BH3 peptide indicates dependence on the corresponding anti-apoptotic protein.

-

To assess the on-target effect of this compound, pre-treat cells with the drug before performing BH3 profiling. A reduction in MOMP induced by BCL-2-specific peptides would confirm target engagement.

Data Presentation: BH3 Profiling of Primary CLL Cells

| BH3 Peptide | Vehicle Control (% MOMP) | This compound (100 nM) Treated (% MOMP) | Interpretation of Vehicle Control |

| PUMA (Pan-BCL-2) | 85 ± 10% | 88 ± 9% | High overall apoptotic priming |

| BAD (BCL-2, BCL-xL) | 75 ± 8% | 30 ± 5% | Strong dependence on BCL-2 and/or BCL-xL |

| HRK (BCL-xL) | 20 ± 5% | 18 ± 4% | Low dependence on BCL-xL |

| NOXA (MCL-1) | 15 ± 4% | 16 ± 5% | Low dependence on MCL-1 |

Note: The decrease in MOMP with the BAD peptide after this compound treatment would indicate on-target BCL-2 inhibition. Data are illustrative.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the BCL-2 signaling pathway, a typical experimental workflow for validating this compound, and a comparison of the selectivity of different BCL-2 family inhibitors.

Caption: BCL-2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for validating the on-target effects of this compound.

Caption: Comparative selectivity of BCL-2 family inhibitors.

References

S65487: A Second-Generation BCL-2 Inhibitor with Enhanced Preclinical Profile

A comprehensive comparison of S65487 with first-generation BCL-2 inhibitors, venetoclax and navitoclax, highlights its potential as a best-in-class therapeutic agent for hematological malignancies. Preclinical data demonstrate this compound's high potency, selectivity, and activity in venetoclax-resistant models, positioning it as a promising candidate for clinical development.

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, or programmed cell death. Its overexpression is a hallmark of many hematological malignancies, contributing to cancer cell survival and resistance to therapy. The development of BCL-2 inhibitors has revolutionized the treatment landscape for these diseases. This guide provides a detailed comparison of the preclinical evidence supporting this compound as a second-generation BCL-2 inhibitor against its predecessors, venetoclax and navitoclax.

Superior Binding Affinity and Selectivity

This compound, a prodrug of S55746, demonstrates exceptional potency and selectivity for BCL-2. In biochemical assays, S55746 exhibits a high binding affinity for BCL-2 with a Ki of 1.3 nM.[1] This high affinity is coupled with a significant selectivity margin over other BCL-2 family members, particularly BCL-XL, with a selectivity ratio ranging from approximately 70 to 400-fold.[1] This is a critical advantage over the first-generation inhibitor navitoclax, which also potently inhibits BCL-XL, leading to on-target thrombocytopenia (low platelet count) that limits its clinical utility. Venetoclax was developed to be more BCL-2 selective than navitoclax, and this compound appears to further refine this selectivity profile.

Table 1: Comparative Binding Affinity (Ki, nM) of BCL-2 Inhibitors